6alpha-Propyltetrahydro-2H-pyran-2-one

Description

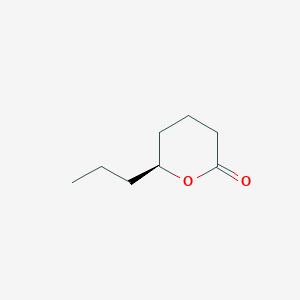

6α-Propyltetrahydro-2H-pyran-2-one is a lactone derivative belonging to the tetrahydro-2H-pyran-2-one family. Its structure features a six-membered oxygen-containing ring (pyranone) with a propyl substituent at the 6α position, which confers distinct stereochemical and physicochemical properties.

Properties

IUPAC Name |

(6S)-6-propyloxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTRVXSHONWYNE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

Substituent Chain Length: The 6-nonyl substituent in 6-nonyltetrahydro-2H-pyran-2-one introduces significant hydrophobicity compared to the shorter 6α-propyl group. This likely increases lipophilicity, impacting solubility and bioavailability .

Substituent Type: The 4-methoxy and 6-phenethyl groups in 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one introduce electronic and steric effects.

Stereochemistry: The α-configuration of the propyl group in 6α-Propyltetrahydro-2H-pyran-2-one may lead to distinct spatial interactions compared to non-chiral analogs (e.g., 6-nonyl derivative), affecting crystallinity or biological target binding.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR resolve ring substituents and propyl chain conformation (e.g., δ 4.3–4.7 ppm for pyranone ring protons) .

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₁₂O₂: 140.0837 Da) and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing and bond angles, critical for confirming α-configuration .

How do reaction mechanisms differ between acid-catalyzed and base-mediated syntheses of pyranone derivatives?

Q. Advanced Research Focus

- Acid-Catalyzed Pathways : Protonation of carbonyl groups facilitates cyclization via intramolecular nucleophilic attack (e.g., H₂SO₄-mediated formation of 4-hydroxy-6-methylpyran-2-one) .

- Base-Mediated Routes : Deprotonation of enolates enables conjugate additions, as seen in phosphine-catalyzed annulations where zwitterion intermediates dictate regioselectivity .

Contradictions in literature data (e.g., yield disparities under similar conditions) may arise from trace impurities or solvent polarity effects, necessitating kinetic studies .

How can researchers reconcile contradictory bioactivity data reported for pyranone derivatives in different studies?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antioxidant vs. pro-inflammatory effects) may stem from:

- Structural Analogues : Minor substituent changes (e.g., hydroxyl vs. propyl groups) alter binding affinity to targets like COX-2 .

- Assay Conditions : Varying cell lines (e.g., RAW 264.7 vs. HEK293) or concentrations (µM vs. mM) impact observed activity. Meta-analyses using standardized protocols (e.g., OECD guidelines) are recommended .

What strategies are recommended for addressing gaps in toxicity and ecotoxicological data for 6α-propyltetrahydro-2H-pyran-2-one?

Q. Advanced Research Focus

- In Silico Prediction : Tools like EPA DSSTox or QSAR models estimate acute toxicity (e.g., LD₅₀) based on structural analogs .

- In Vitro Testing : Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) provide preliminary data .

- Environmental Risk Assessment : Evaluate biodegradability (OECD 301F) and bioaccumulation potential (log P calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.